molecular formula C6H5N3Se B14441621 6-Aminopyridin-3-yl selenocyanate CAS No. 77404-69-4

6-Aminopyridin-3-yl selenocyanate

Cat. No.: B14441621
CAS No.: 77404-69-4
M. Wt: 198.10 g/mol
InChI Key: OJFTVDGKDSJQET-UHFFFAOYSA-N
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Description

6-Aminopyridin-3-yl selenocyanate is an organoselenium compound with the molecular formula C6H5N3Se. It is a derivative of pyridine, where the amino group is positioned at the 6th carbon and the selenocyanate group at the 3rd carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Aminopyridin-3-yl selenocyanate typically involves the reaction of 6-aminopyridine with potassium selenocyanate in the presence of a suitable solvent such as ethanol. The reaction is carried out under reflux conditions for several hours to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Aminopyridin-3-yl selenocyanate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include seleninic acids, selenols, and various substituted pyridine derivatives .

Scientific Research Applications

6-Aminopyridin-3-yl selenocyanate has several scientific research applications:

Mechanism of Action

The mechanism by which 6-Aminopyridin-3-yl selenocyanate exerts its effects involves the interaction of the selenocyanate group with cellular targets. This interaction can lead to the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells. The compound may also inhibit specific enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Aminopyridin-3-yl selenocyanate is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for developing new therapeutic agents and materials with specialized properties .

Properties

CAS No.

77404-69-4

Molecular Formula

C6H5N3Se

Molecular Weight

198.10 g/mol

IUPAC Name

(6-aminopyridin-3-yl) selenocyanate

InChI

InChI=1S/C6H5N3Se/c7-4-10-5-1-2-6(8)9-3-5/h1-3H,(H2,8,9)

InChI Key

OJFTVDGKDSJQET-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1[Se]C#N)N

Origin of Product

United States

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